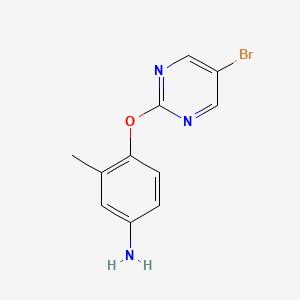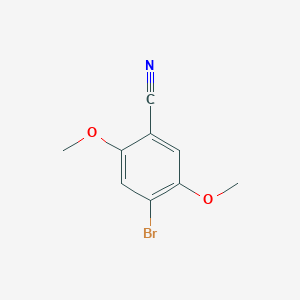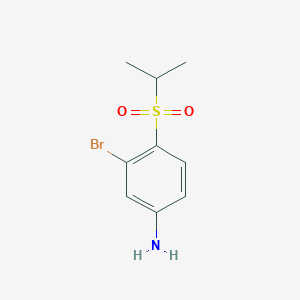
4-Ethoxy-3-(morpholin-2-yl(phenyl)methoxy)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxy-3-(morpholin-2-yl(phenyl)methoxy)phenol is a complex organic compound that features a phenol group substituted with an ethoxy group and a morpholin-2-yl(phenyl)methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-(morpholin-2-yl(phenyl)methoxy)phenol typically involves multiple steps, including the formation of the morpholine ring and the subsequent attachment of the phenyl and ethoxy groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Ethoxy-3-(morpholin-2-yl(phenyl)methoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction can produce alcohols or amines.
科学研究应用
4-Ethoxy-3-(morpholin-2-yl(phenyl)methoxy)phenol has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-Ethoxy-3-(morpholin-2-yl(phenyl)methoxy)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with target proteins, while the morpholine ring can enhance the compound’s solubility and bioavailability. The ethoxy group can modulate the compound’s lipophilicity, affecting its distribution within biological systems .
相似化合物的比较
Similar Compounds
Uniqueness
4-Ethoxy-3-(morpholin-2-yl(phenyl)methoxy)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and the phenol group allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C19H23NO4 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC 名称 |
4-ethoxy-3-[morpholin-2-yl(phenyl)methoxy]phenol |
InChI |
InChI=1S/C19H23NO4/c1-2-22-16-9-8-15(21)12-17(16)24-19(14-6-4-3-5-7-14)18-13-20-10-11-23-18/h3-9,12,18-21H,2,10-11,13H2,1H3 |
InChI 键 |
SHPSERQFHJFJAW-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)O)OC(C2CNCCO2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(furan-2-yl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12065014.png)




![tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12065049.png)




![(2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12065075.png)



